4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid
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Overview
Description
The compound is a derivative of cubane, which is a synthetic compound known for its cube-like structure. The compound has been functionalized with a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, and a carboxylic acid group . The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cubane core and the various functional groups. The cubane core is known for its high strain and symmetry, while the Fmoc group is a large, aromatic group that could engage in pi stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the cubane core and the functional groups. The amino group could act as a nucleophile in reactions, while the carboxylic acid could act as an acid . The Fmoc group could be removed under certain conditions, such as treatment with piperidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in water, while the Fmoc group could increase its solubility in organic solvents .Scientific Research Applications
Peptide Synthesis
The compound’s structure includes an Fmoc (fluoren-9-ylmethoxy)carbonyl group, which is commonly used in peptide synthesis. Isolated as crystalline solids, these Fmoc amino acid azides are stable at room temperature and have a long shelf-life. They serve as coupling agents in peptide assembly, facilitating the creation of complex peptide sequences .
Mechanism of Action
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis for temporary protection of the amino group . The Fmoc group can be removed under mild basic conditions, allowing for the continuation of the peptide chain.
Biochemical Pathways
Given the presence of the fmoc group, it may be involved in peptide synthesis pathways .
Future Directions
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)cubane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-21(27)23-15-18-16(23)20-17(23)19(15)24(18,20)25-22(28)29-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-20H,9H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORUTKTMMBHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC45C6C7C4C8C5C6C78C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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